Enhanced Lipophilicity (clogP) of 2-Methylbenzyl Derivative Over Unsubstituted Benzyl Analog
The 2-methylbenzyl substituent of the target compound significantly increases its calculated lipophilicity compared to its unsubstituted benzyl analog (CAS 4439-53-6) [1][2]. This difference is a direct result of the additional methyl group, which enhances the compound's ability to partition into non-polar environments [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 3.27 |
| Comparator Or Baseline | Benzyl-furan-2-ylmethyl-amine (CAS 4439-53-6): clogP = 1.90 |
| Quantified Difference | clogP increase of 1.37 units |
| Conditions | Calculated values; predicted data. |
Why This Matters
The higher lipophilicity of the 2-methylbenzyl derivative suggests improved membrane permeability, a critical factor in drug design and a key differentiator for applications requiring enhanced cell penetration.
- [1] Molbase. N-(furan-2-ylmethyl)-1-(2-methylphenyl)methanamine. LogP value: 3.27. View Source
- [2] PubChem. Benzyl(furan-2-ylmethyl)amine. XLogP3-AA value: 1.9. View Source
